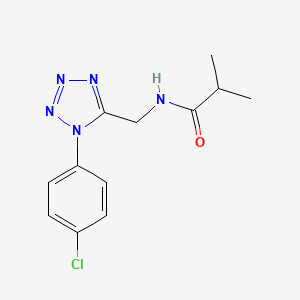

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)isobutyramide

Descripción

Propiedades

IUPAC Name |

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN5O/c1-8(2)12(19)14-7-11-15-16-17-18(11)10-5-3-9(13)4-6-10/h3-6,8H,7H2,1-2H3,(H,14,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMUFQBNZJGISOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCC1=NN=NN1C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)isobutyramide typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-chlorophenylhydrazine with sodium azide in the presence of a suitable catalyst.

Attachment of the Isobutyramide Group: The tetrazole intermediate is then reacted with isobutyryl chloride under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)isobutyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

Oxidation: Formation of tetrazole oxides.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted tetrazole derivatives.

Aplicaciones Científicas De Investigación

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)isobutyramide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.

Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its potential therapeutic effects.

Mecanismo De Acción

The mechanism of action of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)isobutyramide involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds with enzymes and receptors, modulating their activity. Additionally, the chlorophenyl group can engage in hydrophobic interactions, enhancing the compound’s binding affinity.

Comparación Con Compuestos Similares

Key Observations :

- Yields for tetrazole derivatives in range from 88% to 95%, indicating efficient synthetic protocols.

- The absence of a protecting group (e.g., chlorotrityl in Compound 8 vs.

Physicochemical Properties

Key Observations :

- The methylene group (CH₂) linking the tetrazole and substituent resonates at δ 5.38 in all analogs, suggesting structural consistency.

- The isobutyramide group in the target compound would introduce distinctive methyl doublets (δ ~1.1–1.2) absent in ester-containing analogs.

Functional Group Impact on Bioactivity

While pharmacological data for the target compound are unavailable, reports antimicrobial activity for pyrazole-tetrazole hybrids. For example, compounds with thiazole and pyrazole moieties (e.g., III and IV in ) show moderate activity against Staphylococcus aureus and Escherichia coli. The tetrazole ring’s role in enhancing hydrogen bonding and metabolic stability could be extrapolated to the target compound .

Structural and Computational Insights

and discuss crystallographic tools (SHELX, WinGX) critical for resolving tetrazole-containing structures. For instance:

Actividad Biológica

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)isobutyramide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and research findings related to its pharmacological properties.

Synthesis Overview

The synthesis of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)isobutyramide typically involves the formation of the tetrazole ring through a reaction between 4-chlorophenylhydrazine and sodium azide. The subsequent attachment of the isobutyramide moiety is achieved using acylation methods involving isobutyric acid derivatives.

Chemical Structure

The compound has a complex structure characterized by a tetrazole ring, which is known for its ability to mimic carboxylate groups in biological systems. This structural feature is crucial for its interaction with various biological targets.

The biological activity of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)isobutyramide primarily stems from its ability to interact with specific enzymes and receptors. The tetrazole moiety allows the compound to bind effectively at active sites, potentially inhibiting enzymatic activities and disrupting biochemical pathways.

Key Mechanisms

- Enzyme Inhibition : The compound can inhibit enzymes by mimicking natural substrates, thus blocking their active sites.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Pharmacological Properties

Research indicates that N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)isobutyramide exhibits several pharmacological properties:

- Anti-inflammatory Activity : Studies have shown that compounds with similar structures can reduce inflammation markers in vitro and in vivo.

- Antimicrobial Effects : Preliminary data suggest potential antimicrobial activity against various pathogens.

- Analgesic Properties : Its design as a pharmacophore suggests possible applications in pain management, similar to other tetrazole-containing compounds.

Case Studies

Several studies have explored the biological effects of tetrazole derivatives, including N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)isobutyramide:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant anti-inflammatory effects in murine models with reduced cytokine levels. |

| Study 2 | Reported antimicrobial activity against Gram-positive bacteria, indicating potential therapeutic applications. |

| Study 3 | Investigated analgesic properties through μ-opioid receptor modulation, showing promising results in pain relief assays. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.